molecular formula C9H12FNO B13047621 (1r,2r)-1-Amino-1-(4-fluorophenyl)propan-2-ol

(1r,2r)-1-Amino-1-(4-fluorophenyl)propan-2-ol

Cat. No.: B13047621
M. Wt: 169.20 g/mol
InChI Key: HPHULVZWOLCSFD-MUWHJKNJSA-N
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Description

(1r,2r)-1-Amino-1-(4-fluorophenyl)propan-2-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,2r)-1-Amino-1-(4-fluorophenyl)propan-2-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and the use of solvents such as ethanol or methanol to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(1r,2r)-1-Amino-1-(4-fluorophenyl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, ketones, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1r,2r)-1-Amino-1-(4-fluorophenyl)propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (1r,2r)-1-Amino-1-(4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of neurotransmitter levels or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A widely used antifungal drug with a similar fluorophenyl group.

    JNJ-42226314: A selective monoacylglycerol lipase inhibitor with a fluorophenyl group.

Uniqueness

(1r,2r)-1-Amino-1-(4-fluorophenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of both an amino group and a hydroxyl group, which allow for a wide range of chemical modifications and applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H12FNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1

InChI Key

HPHULVZWOLCSFD-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)F)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)N)O

Origin of Product

United States

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